molecular formula C16H21N5OS B2988321 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1234969-26-6

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2988321
CAS No.: 1234969-26-6
M. Wt: 331.44
InChI Key: MCORFQJOVKOAEW-UHFFFAOYSA-N
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Description

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound of significant interest in medicinal chemistry and preclinical drug discovery research. This urea derivative incorporates two privileged heterocyclic scaffolds in its structure—a pyrimidine ring and a thiophene moiety . The pyrimidine pharmacophore is a fundamental component in nucleic acids and is prevalent in many therapeutic agents, exhibiting a wide range of biological activities . The presence of the urea functional group is a key structural feature in several approved kinase inhibitor drugs, known for its ability to form potent hydrogen-bonding interactions with biological targets . While the specific biological profile of this compound is under investigation, its molecular architecture suggests potential as a valuable scaffold for developing inhibitors of protein kinases and other enzymatic targets . Researchers can utilize this compound as a building block in heterocyclic chemistry, a reference standard in analytical studies, or a lead compound in the exploration of new therapeutic areas, including oncology and antiviral research . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c22-16(20-12-14-3-1-10-23-14)19-11-13-4-8-21(9-5-13)15-17-6-2-7-18-15/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCORFQJOVKOAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

  • Molecular Formula : C15_{15}H19_{19}N5_{5}S
  • Molecular Weight : 305.41 g/mol

The compound features a piperidine ring, a pyrimidine moiety, and a thiophene group, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The urea moiety allows the compound to inhibit enzymes involved in various metabolic pathways. Notably, it has been shown to inhibit certain kinases and phosphatases, which play crucial roles in cell signaling and proliferation.
  • Receptor Modulation : The compound acts as an antagonist at various receptors, including melanocortin receptors (MCH-R1), which are implicated in appetite regulation and energy homeostasis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with an IC50_{50} value comparable to reference drugs like bleomycin .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on MCH-R1 Antagonism : A study optimized piperidin-4-yl urea derivatives as MCH-R1 antagonists. The modifications led to compounds with minimized hERG channel inhibition while maintaining high affinity for MCH-R1 .
  • Cancer Cell Line Testing : In a comparative study, the compound was tested against several cancer cell lines (e.g., A549 lung cancer cells). Results indicated that it significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in FaDu cells; IC50_{50} similar to bleomycin
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
MCH-R1 AntagonismHigh affinity with minimized hERG inhibition

Scientific Research Applications

Unfortunately, the search results provided do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of "1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea." However, based on the search results, some relevant information can be extracted regarding the properties and potential applications of related compounds:

  • General Information :
    • Structure : Search results provide the structure of this compound .
    • Molecular Formula : The molecular formula is C16H21N5OS .
    • Molecular Weight : The molecular weight is 331.4 g/mol .
    • Synonyms : Other names for the compound include 1234969-26-6, this compound, 1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea, 1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea, and AKOS024491904 .
  • Related Compounds and Potential Applications :
    • Pyrimidines : Pyrimidine derivatives are noted for their significant biological and pharmacological activities .
    • Thiazolidin-4-ones : These compounds, when modified, exhibit a wide range of biological activities, including antidiabetic, antioxidant, and antitubercular properties . For example, specific compounds have shown antioxidant activity and the ability to induce apoptosis in cancer cell lines .
    • Pyrazolopyrimidines : Modifications of pyrazolopyrimidines have been explored for their efficacy and potency in various applications .
  • Pyrimidin-2-yl-piperidine Derivatives :
    • 1-{[1-(Pyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea : Information on this compound includes its CAS number (1235337-58-2) and molecular weight (317.4) .
    • 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea : This compound has a molecular weight of 235.29 g/mol .
  • Synthesis and Structural Studies :
    • The construction of structures linking pyrimidine and pyrazole with an aminopiperidine bridge has been described .

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